molecular formula C14H8F2N4O B4362506 7-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

7-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B4362506
M. Wt: 286.24 g/mol
InChI Key: VZEPSPNCFZATLE-UHFFFAOYSA-N
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Description

7-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Chemical Reactions Analysis

Types of Reactions

7-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 7-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death . The compound’s ability to act as a fluorescent probe is attributed to its unique electronic structure, which allows it to absorb and emit light at specific wavelengths .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to the presence of the difluoromethoxy group, which enhances its biological activity and metabolic stability. This compound also shows promising optical properties, making it suitable for applications in materials science and bioimaging .

Properties

IUPAC Name

7-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N4O/c15-14(16)21-11-3-1-9(2-4-11)12-5-6-18-13-10(7-17)8-19-20(12)13/h1-6,8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEPSPNCFZATLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C#N)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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